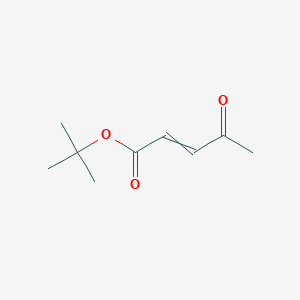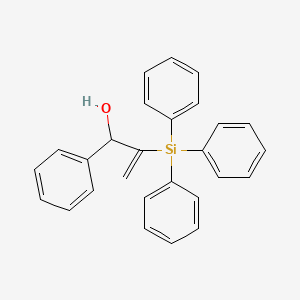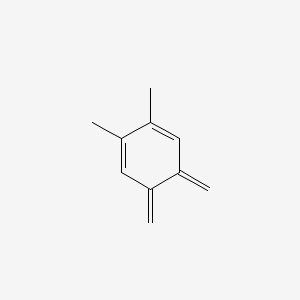
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C10H12 It is a derivative of cyclohexa-1,3-diene, featuring two methyl groups and two methylene groups attached to the cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene typically involves the alkylation of cyclohexa-1,3-diene with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexadiene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts hydrogen atoms, resulting in the formation of reduced products. The presence of multiple reactive sites on the molecule allows for diverse chemical transformations.
類似化合物との比較
Similar Compounds
2,3-Dimethyl-cyclohexa-1,3-diene: Similar in structure but lacks the methylene groups at positions 5 and 6.
5,6-Dimethylene-1,3-cyclohexadiene: Similar in structure but lacks the methyl groups at positions 2 and 3.
Uniqueness
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methyl and methylene groups on the cyclohexadiene ring. This combination of substituents provides distinct chemical properties and reactivity compared to its analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
55539-03-2 |
|---|---|
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC名 |
2,3-dimethyl-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C10H12/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-2H2,3-4H3 |
InChIキー |
JTRSMHKLSFVLQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C)C(=C)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


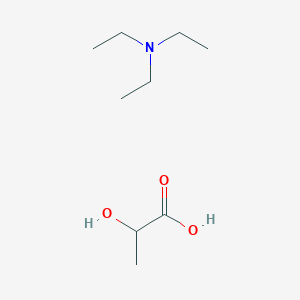
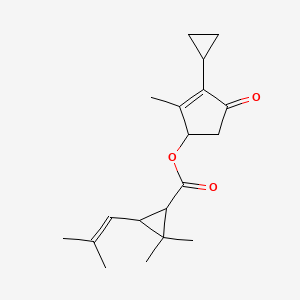
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
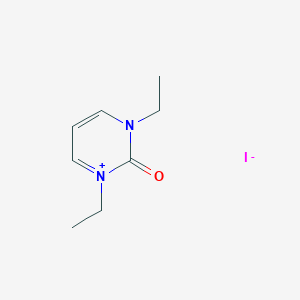
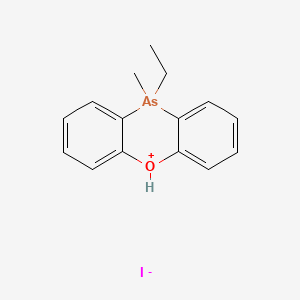
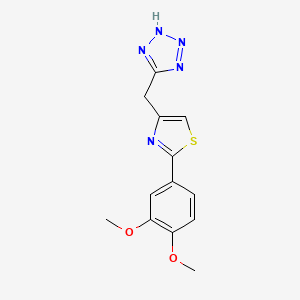
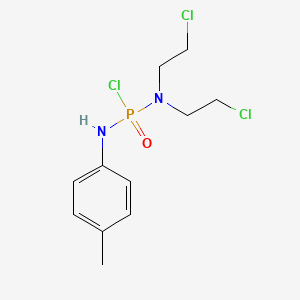
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
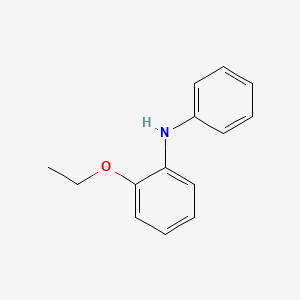
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
